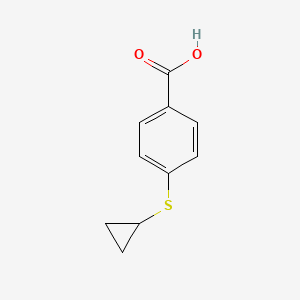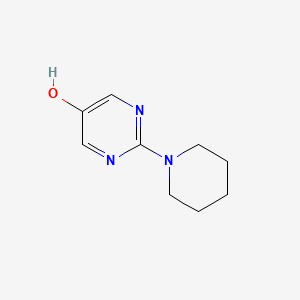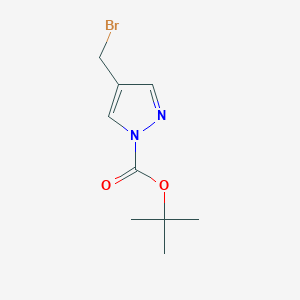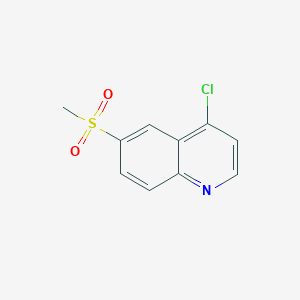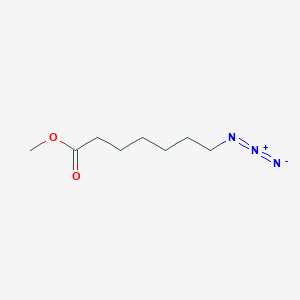
Methyl 7-azidoheptanoate
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Methyl 7-azidoheptanoate”, a study on the synthesis of a similar compound, “Methyl-7-iodoheptanoate”, provides some insights . The study developed an economical method for preparing “Methyl-7-iodoheptanoate” using dihydropyran as a starting material in a 5-step process . This compound is important in the synthesis of codlemone, a sex pheromone of the codling moth, and in the synthesis of prostaglandin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7-azidoheptanoate” are not explicitly mentioned in the search results. These properties can include aspects like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Prostanoids
Methyl 7-azidoheptanoate: is a valuable synthon in the synthesis of prostanoids, which are compounds resembling prostaglandins. Prostanoids play a crucial role in various physiological processes, including inflammation and thrombosis. The azido group in Methyl 7-azidoheptanoate can be transformed into an amino group, which is a functional group often found in prostanoids .
Drug Discovery and Development
In the realm of drug discovery, the methylation effect of compounds like Methyl 7-azidoheptanoate is significant. Methylation can profoundly alter the pharmacodynamic and pharmacokinetic properties of bioactive molecules. This compound can be used to modify the lipophilicity, solubility, and overall molecular recognition of potential drug candidates .
Pharmacokinetics Enhancement
Methyl 7-azidoheptanoate may influence the pharmacokinetics of drugs. By altering the structure of a drug molecule, it can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for optimizing the dosage and efficacy of new pharmaceuticals .
Bioactive Compound Synthesis
This compound serves as a precursor in the synthesis of various bioactive compounds. Its azido group is a versatile handle that can be used in click chemistry, a powerful tool for creating complex molecules with potential biological activity .
Photophysics Research
Methyl 7-azidoheptanoate can be utilized in photophysics research to study the properties of azaindoles and their analogs. These studies are essential for understanding the behavior of these compounds under different light conditions, which has implications for their use in biological applications .
Biological Applications
The azido group in Methyl 7-azidoheptanoate can be used to introduce nitrogen-containing functional groups into molecules, which is beneficial for designing compounds with specific biological activities. This can lead to the development of new therapeutic agents with targeted action within biological systems .
Propiedades
IUPAC Name |
methyl 7-azidoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-13-8(12)6-4-2-3-5-7-10-11-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVQRLMSQEYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
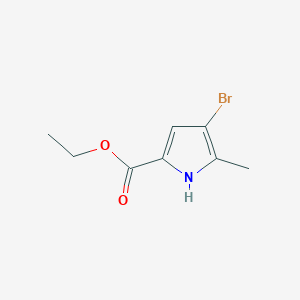

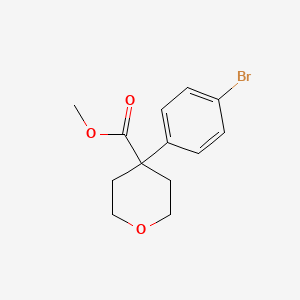

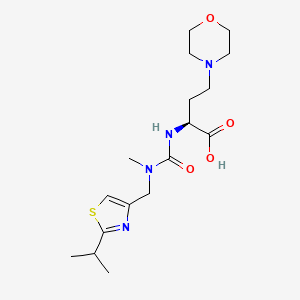
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)
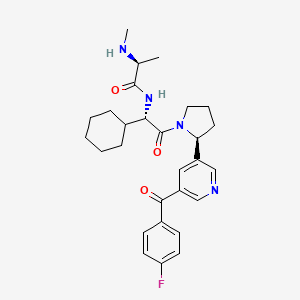
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
